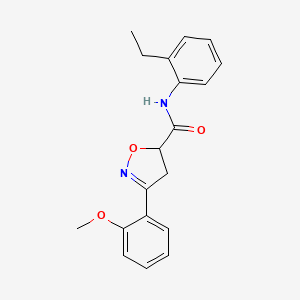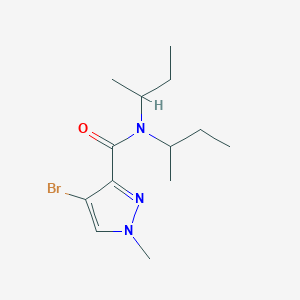![molecular formula C21H23ClN4O4S B4647616 N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4647616.png)
N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Übersicht
Beschreibung
N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been suggested that this compound may modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce seizure activity and anxiety-like behavior in animal models. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide for lab experiments is its potency and selectivity. This compound has been shown to have potent anti-inflammatory and analgesic effects at low doses, which makes it an ideal candidate for studying the mechanisms of inflammation and pain. Furthermore, this compound has been shown to have a high degree of selectivity, which makes it a useful tool for studying specific ion channels and receptors in the central nervous system.
One of the main limitations of this compound for lab experiments is its limited solubility. This compound has poor solubility in water, which can make it challenging to administer in vivo. Furthermore, this compound has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide. One direction is to study the long-term effects of this compound in animal models. Another direction is to study the potential use of this compound in the treatment of cancer in vivo. Furthermore, future research could focus on identifying the specific ion channels and receptors that are modulated by this compound. Finally, future research could focus on developing novel derivatives of this compound with improved solubility and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a novel compound that has significant potential for therapeutic applications. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Future research on this compound could focus on studying its long-term effects, identifying specific ion channels and receptors that are modulated by this compound, and developing novel derivatives with improved solubility and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylsulfonyl)phenyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anti-inflammatory and analgesic properties in animal models. It has also been shown to have anticonvulsant and anxiolytic effects. Furthermore, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c22-16-13-23-25(14-16)15-18-7-10-20(30-18)21(27)24-17-5-8-19(9-6-17)31(28,29)26-11-3-1-2-4-12-26/h5-10,13-14H,1-4,11-12,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAYZSZPQXEXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4647542.png)
![3-cyclohexyl-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4647548.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)
![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
![1-[3-(3-chlorophenoxy)propyl]pyrrolidine](/img/structure/B4647590.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4647592.png)
![8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4647594.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4647600.png)

![N-({1-[3-(allyloxy)benzoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4647620.png)
![4-[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4647628.png)
